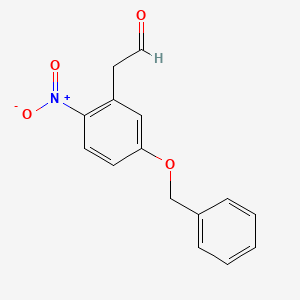

3-Benzyloxy-6-nitrophenylacetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitro-5-phenylmethoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-9-8-13-10-14(6-7-15(13)16(18)19)20-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGLTZLHIYTHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyloxy 6 Nitrophenylacetaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By mentally cleaving the target molecule at strategic bonds, one can identify simpler, readily available starting materials. For 3-benzyloxy-6-nitrophenylacetaldehyde, the primary disconnection points involve the aldehyde functionality and the ether linkage.

Analysis of Key Functional Group Interconversions (FGIs)

Functional group interconversions (FGIs) are crucial for navigating the synthesis of complex molecules. semanticscholar.orgresearchgate.net For the target compound, several FGIs are of primary importance:

Aldehyde Formation: The aldehyde group can be introduced through various methods. A key FGI strategy involves the oxidation of a primary alcohol or the hydrolysis of a suitable precursor. A classical and effective method for converting a benzylic halide to an aldehyde is the Kröhnke aldehyde synthesis . wikipedia.orgiisc.ac.in This involves the reaction of a benzyl (B1604629) halide with pyridine (B92270) to form a pyridinium (B92312) salt, which is then treated with a nitroso compound, typically p-nitrosodimethylaniline, followed by hydrolysis to yield the aldehyde. iisc.ac.in Another FGI approach is the oxidation of a corresponding primary alcohol, 2-(3-benzyloxy-6-nitrophenyl)ethanol, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgresearchgate.net

Ether Linkage: The benzyloxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. tandfonline.com This FGI is generally robust and high-yielding.

Nitro Group: The nitro group is a strong electron-withdrawing group and a powerful directing group in electrophilic aromatic substitution. Its presence must be considered in all synthetic steps as it deactivates the aromatic ring towards certain reactions.

Identification of Ideal Synthons and Starting Materials

Based on the retrosynthetic analysis, the following synthons and corresponding starting materials can be identified:

| Synthon | Corresponding Reagent (Starting Material) |

| 3-Benzyloxy-6-nitrophenylacetyl cation | 3-Benzyloxy-6-nitrophenylacetyl chloride |

| 3-Benzyloxy-6-nitrophenylmethyl anion | 3-Benzyloxy-6-nitrobenzyl bromide/chloride |

| 3-Hydroxy-6-nitrophenylacetaldehyde | 2-Methyl-3-nitrophenol (B1294317) |

| Benzyl cation | Benzyl bromide or benzyl chloride |

A logical and well-documented starting material for the synthesis is 2-methyl-3-nitrophenol . tandfonline.comorgsyn.org This compound provides the core phenyl ring with the correct substitution pattern for the nitro and hydroxyl groups. The synthesis of this precursor itself is a multi-step process. figshare.comsemanticscholar.orgnih.gov

A plausible synthetic route starting from 2-methyl-3-nitrophenol would involve:

Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether to yield 6-benzyloxy-2-nitrotoluene . This reaction is typically carried out using benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). tandfonline.comorgsyn.org

Side-Chain Functionalization: The methyl group of 6-benzyloxy-2-nitrotoluene needs to be converted into a two-carbon aldehyde chain. This represents the most challenging step in the synthesis.

Development of Novel Synthetic Pathways

Building upon classical methods, the development of novel synthetic pathways focuses on improving efficiency, safety, and sustainability.

Exploration of Green Chemistry Protocols for Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. innoget.commdpi.com For the synthesis of this compound, several green approaches can be envisioned:

Catalytic Oxidation: Replacing stoichiometric and often toxic oxidizing agents with catalytic systems that utilize cleaner oxidants like molecular oxygen or hydrogen peroxide is a key green strategy. semanticscholar.orgresearchgate.net For the conversion of a benzylic halide precursor, catalytic oxidation using a phase-transfer catalyst in an aqueous medium presents a greener alternative to traditional methods. researchgate.netingentaconnect.com

Mechanochemistry: Performing reactions in the solid state with minimal or no solvent, activated by mechanical force (ball milling), can significantly reduce waste and energy consumption. nih.gov The allylation of aldehydes, a potential route to a precursor of the target molecule, has been successfully demonstrated using mechanochemical methods. nih.gov

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. The Kröhnke pyridine synthesis, a key step in a potential pathway, has been successfully performed in aqueous media. wikipedia.org

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Catalytic Aerobic Oxidation | Oxidation of a benzylic halide precursor to the aldehyde | Use of air as a benign oxidant, reduced waste |

| Phase-Transfer Catalysis | Oxidation of a benzylic halide in an aqueous system | Avoidance of hazardous organic solvents, milder reaction conditions |

| Mechanochemistry | Solid-state synthesis of precursors | Reduced solvent usage, potentially faster reaction times |

| Reactions in Water | Performing key steps like the Kröhnke synthesis in water | Elimination of volatile organic compounds (VOCs) |

Catalytic Approaches to Benzyloxy-Nitrophenylacetaldehyde Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of the target aldehyde, catalytic oxidation of a benzylic halide precursor is a promising approach.

Several catalytic systems have been developed for the oxidation of benzyl halides to aldehydes:

TEMPO-Catalyzed Oxidation: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant provides a mild and selective method for alcohol and halide oxidation. organic-chemistry.org

Phase-Transfer Catalyzed Oxidation: The oxidation of benzyl halides can be achieved in high yields using potassium nitrate (B79036) as the oxidant in a biphasic system with a phase-transfer catalyst. researchgate.nettandfonline.com This method is advantageous due to its simplicity and the use of inexpensive and relatively safe reagents.

A potential catalytic cycle for the phase-transfer catalyzed oxidation of 3-benzyloxy-6-nitrobenzyl bromide is depicted below:

The phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, Q⁺X⁻) transports the nitrate anion (NO₃⁻) from the aqueous phase to the organic phase.

The nitrate anion reacts with the benzyl bromide in the organic phase, leading to the formation of a nitrate ester intermediate.

Base-promoted elimination from the nitrate ester yields the desired aldehyde and nitrite.

The catalyst returns to the aqueous phase to continue the cycle.

Multi-Component Reactions (MCRs) Incorporating Relevant Substructures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. researchgate.netingentaconnect.comnih.gov While a direct MCR for the synthesis of this compound is not readily apparent in the literature, the principles of MCRs can be applied to generate key precursors.

For instance, a Mannich-type reaction , a classic MCR, could potentially be adapted. This would involve the reaction of a suitable enolizable compound, an amine, and a non-enolizable aldehyde. While not directly yielding the target molecule, MCRs could be employed to rapidly assemble a more complex precursor which could then be converted to this compound in a few subsequent steps.

Another area of exploration is the use of isocyanide-based MCRs, such as the Ugi or Passerini reactions , which are powerful tools for the synthesis of α-amino acid derivatives and α-acyloxy carboxamides, respectively. iisc.ac.infigshare.com While these would not directly produce the target aldehyde, they could be used to introduce the two-carbon side chain with functional handles that could be later converted to the aldehyde.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. A plausible and effective synthetic route commences with the readily available starting material, 6-benzyloxy-2-nitrotoluene, and proceeds through a two-step sequence involving the formation of a diacetate intermediate followed by hydrolysis.

The initial step involves the reaction of 6-benzyloxy-2-nitrotoluene with chromium (VI) oxide in acetic anhydride (B1165640). This reaction leads to the formation of 3-benzyloxy-6-nitrophenylidene diacetate. The subsequent step is the acid-catalyzed hydrolysis of this diacetate intermediate to furnish the target aldehyde, this compound. brainly.in

The choice of solvent and the fine-tuning of reaction parameters are critical for the success of this synthetic sequence. Acetic anhydride often serves as both a reactant and the solvent in the initial oxidation step. The reaction temperature is a crucial parameter that must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction in the oxidation of benzylic methyl groups. A moderately elevated temperature is typically required to drive the reaction to completion within a reasonable timeframe.

For the hydrolysis of the diacetate intermediate, a mixture of an alcohol, such as ethanol, and a mineral acid like sulfuric acid is commonly employed. brainly.in The concentration of the acid and the reaction time are key variables that need to be optimized to ensure complete hydrolysis without promoting undesired side reactions, such as ether cleavage of the benzyloxy group.

| Parameter | Oxidation Step | Hydrolysis Step |

| Reactants | 6-Benzyloxy-2-nitrotoluene, Chromium (VI) oxide, Acetic anhydride | 3-Benzyloxy-6-nitrophenylidene diacetate, Sulfuric acid, Ethanol/Water |

| Solvent | Acetic anhydride | Ethanol/Water |

| Temperature | Moderately elevated, carefully controlled | Room temperature to gentle warming |

| Key Considerations | Avoidance of over-oxidation | Prevention of ether cleavage |

Achieving high purity of this compound on a research scale necessitates the use of appropriate purification techniques to remove unreacted starting materials, reagents, and byproducts.

Following the oxidation step, the crude 3-benzyloxy-6-nitrophenylidene diacetate is typically isolated by quenching the reaction mixture with water and extracting the product into an organic solvent. The organic layer is then washed to remove any remaining acetic acid and chromium salts. The crude diacetate may be purified at this stage by recrystallization or column chromatography.

After the hydrolysis step, the final product, this compound, is extracted from the reaction mixture. Due to the potential for the presence of both the starting diacetate and the over-oxidation product (3-benzyloxy-6-nitrophenylacetic acid), purification by column chromatography on silica (B1680970) gel is often the most effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired aldehyde from impurities.

| Purification Step | Technique | Impurities Removed |

| Post-Oxidation | Extraction, Washing, Recrystallization/Column Chromatography | Unreacted 6-benzyloxy-2-nitrotoluene, Acetic acid, Chromium salts |

| Post-Hydrolysis | Extraction, Column Chromatography | Unreacted diacetate, 3-Benzyloxy-6-nitrophenylacetic acid, Residual acid catalyst |

Stereochemical Considerations in Analogous Systems

The synthesis of this compound via the described route does not introduce any new stereocenters, and therefore, stereochemical considerations are not directly applicable. However, in the synthesis of analogous systems where a chiral center is created, stereoselectivity becomes a paramount concern.

For instance, the asymmetric synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones has been achieved with high enantiomeric excess through radical-type cross-coupling reactions. acs.org In such cases, the use of chiral catalysts or auxiliaries is essential to control the stereochemical outcome of the reaction. The choice of catalyst, solvent, and temperature can significantly influence the diastereomeric or enantiomeric ratio of the products. The development of stereoselective methods is crucial for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

Applications of 3 Benzyloxy 6 Nitrophenylacetaldehyde As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the aldehyde and nitro group in an ortho position makes 3-benzyloxy-6-nitrophenylacetaldehyde an ideal starting material for building various heterocyclic scaffolds through intramolecular cyclization reactions. The nitro group can be readily reduced to an amine, which can then react with the aldehyde or a derivative thereof to form the heterocyclic ring.

Synthesis of Indole (B1671886) and Related Benzopyrrole Derivatives

One of the most significant applications of this compound is in the synthesis of substituted indoles, a core structure in many pharmacologically active compounds. It is a key component in the Leimgruber-Batcho indole synthesis, a popular and high-yielding method for preparing indoles that are unsubstituted at the 2 and 3 positions. libretexts.orgsciepub.com This method is often preferred over others like the Fischer indole synthesis because the reaction conditions are mild and the starting materials, specifically ortho-nitrotoluenes, are often readily available. libretexts.org

The synthesis begins with the precursor 6-benzyloxy-2-nitrotoluene. This compound is first reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466), to form a highly colored enamine intermediate. libretexts.orgmagritek.com This enamine can then be hydrolyzed to yield this compound. However, in the standard Leimgruber-Batcho protocol, the enamine is used directly. The crucial step is the reductive cyclization of this intermediate. The nitro group is reduced to an amino group, which spontaneously cyclizes onto the enamine moiety, followed by the elimination of the amine (e.g., pyrrolidine) to form the indole ring. libretexts.org This process has been successfully used to produce 4-benzyloxyindole, a valuable building block for various biologically active molecules. masterorganicchemistry.com

Table 1: Key Steps in the Leimgruber-Batcho Synthesis of 4-Benzyloxyindole

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 6-Benzyloxy-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal, Pyrrolidine | Formation of an enamine | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene |

| 2 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, Reducing Agent (e.g., Raney Nickel, Hydrazine) | Reductive cyclization of the nitro group and subsequent aromatization | 4-Benzyloxyindole |

This synthetic route provides a direct pathway to indoles with specific oxygenation patterns that can be difficult to achieve through other methods. magritek.com

Construction of Quinoline (B57606) and Other Nitrogen-Containing Heterocycles

The reactive framework of this compound is also well-suited for the synthesis of other nitrogen-containing heterocycles, such as quinolines. The general strategy involves an intramolecular reductive cyclization of a derivative of the aldehyde. nih.gov For instance, the aldehyde can first undergo a condensation reaction (e.g., Knoevenagel or aldol (B89426) condensation) to extend the side chain. Subsequent reduction of the nitro group to an amine allows for an intramolecular cyclization and dehydration, ultimately forming the quinoline ring system.

While direct synthesis of quinolines from this compound is a logical extension of established methods, related transformations are well-documented. For example, the reductive cyclization of various o-nitrophenyl derivatives containing carbonyls or alkenes is a known method for producing quinolines and more complex fused systems like quinazolines. technion.ac.ilresearchgate.net These reactions underscore the potential of the o-nitroaldehyde moiety to serve as a linchpin in the assembly of a wide array of N-heterocycles. masterorganicchemistry.com

Role in the Synthesis of Complex Aromatic Compounds

Beyond heterocycles, the aldehyde functionality of this compound serves as a versatile handle for constructing complex, non-heterocyclic aromatic compounds through various carbon-carbon bond-forming reactions.

The Wittig reaction, a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes, is a prime example. libretexts.orgwikipedia.org Reacting this compound with a suitable phosphonium (B103445) ylide (Wittig reagent) can generate a variety of stilbene (B7821643) derivatives and other vinyl-aromatic systems. For instance, using benzyl-triphenylphosphonium chloride would yield a benzyloxy-nitro-substituted stilbene. This reaction is highly reliable for fixing the position of the newly formed double bond, a distinct advantage over elimination reactions that can produce mixtures of isomers. libretexts.org

Similarly, aldol condensation reactions can be employed to extend the carbon framework. magritek.com Condensing the aldehyde with an enolizable ketone, such as acetophenone, under basic or acidic conditions would lead to the formation of a β-hydroxy ketone, which typically dehydrates to form an α,β-unsaturated ketone (a chalcone (B49325) derivative). These reactions effectively couple two distinct aromatic systems, paving the way for larger, conjugated molecules.

Utilization in Cascade and Domino Reaction Sequences for Building Molecular Complexity

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org This approach aligns with the principles of green chemistry by reducing steps, solvent use, and waste generation. rsc.org The structure of this compound is inherently suited for such sequences, as its two reactive functional groups (aldehyde and nitro group) can participate in sequential transformations.

A well-established example of this concept is the tandem reductive cyclization process. A one-pot reaction involving the reduction of the nitro group and a subsequent intramolecular reaction with the aldehyde moiety or its derivatives can rapidly generate complex heterocyclic frameworks. For instance, a tandem approach has been developed for the synthesis of 5,6-dihydrobenzo libretexts.orgmagritek.comimidazo[1,2-c]quinazolines starting from related 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes in a one-pot reaction mediated by zinc powder in water. technion.ac.il This process involves the reduction of the nitro group followed by cyclization with the aldehyde. The principles of this reaction demonstrate how this compound could be employed in similar domino sequences to efficiently construct polycyclic heterocyclic systems.

Emerging Applications in Advanced Materials Science Precursor Synthesis

While primarily explored in the context of pharmaceutical and fine chemical synthesis, the structural motifs within this compound suggest potential applications as a precursor for advanced functional materials. The synthesis of organic materials for applications in electronics and optics, such as nonlinear optical (NLO) materials, often relies on molecules with specific electronic properties. nih.gov

Many NLO materials are based on a donor-π-acceptor (D-π-A) architecture, where electron-donating and electron-accepting groups are connected by a conjugated π-electron system. nih.gov this compound contains a strong electron-accepting nitro group and a benzyloxy group. The aldehyde function can be used to construct the crucial π-bridge. For example, a Knoevenagel or Wittig reaction wikipedia.orgorganic-chemistry.org with a compound containing a strong donor group (like a dialkylamine-substituted aromatic ring) could generate a D-π-A chromophore with this aldehyde as its core.

Furthermore, the aldehyde functionality could be transformed into other reactive groups, such as a polymerizable vinyl group, through reactions like the Wittig olefination. This would convert the molecule into a functional monomer. Polymerization of such a monomer could lead to functional polymers with pendant benzyloxy and nitro-aromatic groups, potentially useful in applications like photoresists or as self-immolative materials, an area where polymers derived from aromatic aldehydes have shown promise. technion.ac.il

Theoretical and Computational Chemistry Studies on 3 Benzyloxy 6 Nitrophenylacetaldehyde

Electronic Structure and Molecular Orbital Analysis

A comprehensive analysis of the electronic structure of 3-Benzyloxy-6-nitrophenylacetaldehyde would typically involve the calculation and visualization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Such an analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. At present, there are no published data detailing the HOMO-LUMO gap or the specific atomic contributions to these orbitals for this compound.

Conformational Analysis and Energetic Landscapes

The flexibility of the benzyloxy and acetaldehyde (B116499) moieties suggests that this compound can adopt multiple conformations. A computational conformational analysis would involve mapping the potential energy surface of the molecule to identify its stable conformers and the energy barriers for interconversion. This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules. Without dedicated computational studies, the preferred spatial arrangement of this molecule and its energetic landscape remain speculative.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can provide a theoretical spectrum that aids in the analysis of experimental data. For this compound, no such calculated spectroscopic parameters have been reported in the scientific literature, precluding a direct comparison between theoretical predictions and experimental observations.

Reactivity Prediction and Design of Novel Transformations

The electronic properties derived from computational analysis, such as electrostatic potential maps and Fukui functions, are used to predict the reactivity of a molecule. These reactivity descriptors help in identifying the most likely sites for chemical reactions and can guide the design of novel synthetic transformations. In the absence of computational studies on this compound, any predictions regarding its reactivity would be based on general chemical principles rather than specific, quantitative theoretical data.

Solvation Effects and Intermolecular Interactions Modeling

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's properties. Furthermore, modeling intermolecular interactions is key to understanding its behavior in condensed phases. Currently, there is no available research that has computationally explored the solvation effects or the nature of intermolecular interactions for this compound.

Advanced Analytical Methodologies for Research on 3 Benzyloxy 6 Nitrophenylacetaldehyde

High-Resolution Spectroscopic Techniques for Structure-Reactivity Correlations

High-resolution spectroscopic methods are indispensable for determining the precise molecular structure and for correlating this structure with the compound's reactivity.

Advanced NMR (e.g., 2D NMR, solid-state NMR for complex mixtures)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For a molecule with the complexity of 3-Benzyloxy-6-nitrophenylacetaldehyde, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for complete and unambiguous assignment, two-dimensional (2D) NMR techniques are critical. chemspider.comnih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, between the aldehyde proton and the adjacent methylene (B1212753) protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton and carbon signals. chemspider.com An HMBC spectrum would be particularly useful in confirming the connectivity between the benzyloxy group, the phenyl ring, and the acetaldehyde (B116499) moiety through long-range couplings.

Solid-State NMR: In cases where the compound is part of a complex mixture or is difficult to crystallize or dissolve, solid-state NMR (ssNMR) can provide valuable structural information. bldpharm.commdpi.com Cross-Polarization Magic Angle Spinning (CP/MAS) techniques can be used to obtain high-resolution spectra of solid samples, providing insights into the molecular conformation and packing in the solid state. bldpharm.com

Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative, based on known chemical shifts for similar structural motifs, as direct experimental data for the target compound is not publicly available.)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.0 | s |

| Methylene (-CH₂-) | 3.8 - 4.2 | d |

| Benzyloxy (-OCH₂Ph) | 5.0 - 5.3 | s |

| Aromatic (Phenyl ring) | 7.2 - 8.0 | m |

| Aromatic (Benzyl group) | 7.3 - 7.5 | m |

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would yield the exact mass of the molecular ion, allowing for the determination of its chemical formula.

In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and byproducts, thereby confirming a proposed reaction pathway. By analyzing the mass spectra of reaction aliquots over time, one can track the formation of key species involved in the synthesis or degradation of the target compound.

Chromatographic Techniques for Complex Mixture Separation and Quantitative Analysis in Research Contexts

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, as well as for quantifying its concentration in various samples.

HPLC and GC for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of this compound.

HPLC: Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be a suitable method for separating the relatively polar aldehyde from non-polar impurities. A UV detector would be effective for detection, given the presence of the chromophoric nitro and phenyl groups.

GC: For the analysis of volatile derivatives or to check for volatile impurities, GC with a flame ionization detector (FID) or a mass spectrometer (MS) could be employed. The separation of positional isomers, if present, would also be achievable with high-resolution capillary GC columns.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for monitoring the progress of chemical reactions in real-time.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for its sensitivity and selectivity. It allows for the monitoring of the disappearance of reactants and the formation of products and intermediates in a complex reaction mixture, even at very low concentrations. Multiple Reaction Monitoring (MRM) mode can be used for highly specific and quantitative analysis of the target compound in a complex matrix.

GC-MS: GC-MS is another effective technique for reaction monitoring, especially if the components are sufficiently volatile and thermally stable. It provides both retention time and mass spectral data, aiding in the positive identification of each component in the reaction mixture.

Illustrative Chromatographic Conditions for Analysis (Note: This table provides typical starting conditions, as optimized methods for the target compound are not publicly available.)

| Technique | Column | Mobile/Carrier Gas | Detector |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV-Vis |

| GC | Capillary, 30 m x 0.25 mm | Helium | FID or MS |

| LC-MS/MS | C18, 2.1 x 100 mm, 3.5 µm | Methanol/0.1% Formic Acid | Triple Quadrupole MS |

In Situ and Real-Time Spectroscopic Monitoring of Reactions

The study of chemical reactions involving this compound benefits significantly from advanced analytical methodologies that allow for real-time monitoring. These techniques, often falling under the umbrella of Process Analytical Technology (PAT), provide continuous data on reaction kinetics, the formation of intermediates, and the consumption of reactants, leading to a deeper understanding and optimization of synthetic processes. The primary advantage of in situ monitoring is the ability to collect data directly from the reaction vessel without the need for sampling, which can alter the reaction conditions and composition. researchgate.net

Spectroscopic methods such as Fourier Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy are particularly well-suited for the real-time analysis of reactions involving aromatic nitro compounds. wpmucdn.com These techniques can be employed using immersion probes or flow cells, making them adaptable to both batch and continuous flow reactors. nih.govmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful tool for monitoring reactions in real-time. By tracking changes in the vibrational frequencies of functional groups, it is possible to follow the progress of a reaction. For a compound like this compound, key functional groups such as the aldehyde (C=O stretch typically around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the benzyl (B1604629) ether C-O stretch can be monitored. wpmucdn.com

In a hypothetical reaction, such as a condensation reaction involving the aldehyde group, the disappearance of the characteristic aldehyde peak and the appearance of new peaks corresponding to the product can be tracked over time. This data allows for the determination of reaction kinetics, including the rate constant and reaction order. For instance, in a study on the enzymatic esterification of lauric acid, FTIR was used to monitor the decrease in the carboxylic acid carbonyl peak (1720 cm⁻¹) and the increase in the ester carbonyl peak (1750 cm⁻¹), providing a clear process curve. researchgate.net Similarly, in the synthesis of arene diazonium salts, in situ FTIR was instrumental in identifying the optimal parameters for their formation and subsequent use in the Heck–Matsuda reaction, obviating the need for time-consuming offline analysis like HPLC. mdpi.com

Raman Spectroscopy

Raman spectroscopy offers complementary information to FTIR and is particularly advantageous for reactions in aqueous media or for monitoring systems with suspended solids. researchgate.net The technique is sensitive to non-polar bonds and can be used to monitor changes in the aromatic ring structure and the carbon-carbon double bonds that may form during a reaction. For example, in the in situ study of the mechanochemical Knoevenagel condensation of p-nitrobenzaldehyde with malononitrile, Raman spectroscopy, combined with X-ray diffraction, provided time-resolved data showing the direct conversion to the crystalline product. nih.gov The reaction was observed to be complete within 50 minutes. nih.gov This demonstrates the potential of Raman spectroscopy to monitor similar condensation reactions involving this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy is another valuable technique for real-time monitoring, especially when the reactants, intermediates, or products have strong chromophores. The nitroaromatic and benzaldehyde (B42025) moieties in this compound are chromophoric, and their electronic transitions can be monitored to follow the reaction progress. In a kinetic study of the Wittig reaction involving 4-nitrobenzyl triphenylphosphonium bromide, UV-visible spectroscopy was used to track the disappearance of the colored ylide intermediate at 515 nm, allowing for the determination of the reaction order. wpmucdn.com

Data Interpretation and Research Findings

The data obtained from in situ spectroscopic monitoring is typically a series of spectra collected at different time points. By plotting the absorbance or intensity of a characteristic peak against time, a reaction profile can be generated. This profile provides valuable information on reaction rates, the presence of induction periods, and the formation of any transient intermediates.

For example, in a study monitoring a reaction, the concentration of reactants and products can be tracked simultaneously. This allows for a detailed kinetic analysis and a deeper understanding of the reaction mechanism. The table below illustrates the type of data that can be generated from in situ monitoring of a hypothetical reaction of this compound.

| Reaction Time (minutes) | Reactant A (Normalized Peak Area) | Product B (Normalized Peak Area) | Intermediate C (Normalized Peak Area) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.10 | 0.05 |

| 20 | 0.60 | 0.30 | 0.10 |

| 30 | 0.35 | 0.55 | 0.10 |

| 40 | 0.15 | 0.80 | 0.05 |

| 50 | 0.05 | 0.95 | 0.00 |

| 60 | 0.00 | 1.00 | 0.00 |

| This is a hypothetical data table for illustrative purposes. |

In a kinetic analysis of the aldol (B89426) reaction between 4-nitrobenzaldehyde (B150856) and acetone, ¹H NMR spectroscopy was used for in situ monitoring to determine the conversion to the aldol product over time under different catalytic conditions. This highlights how different spectroscopic techniques can be employed to gain quantitative insights into reaction progress.

The application of these in situ and real-time spectroscopic methodologies provides a wealth of information that is often inaccessible through traditional offline analysis. By observing the reaction as it happens, researchers can gain a more comprehensive understanding of the chemical transformations of this compound, leading to the development of more efficient, robust, and safer synthetic processes.

Future Research Directions and Emerging Opportunities for 3 Benzyloxy 6 Nitrophenylacetaldehyde

Development of Highly Selective and Sustainable Synthetic Routes

The future synthesis of 3-Benzyloxy-6-nitrophenylacetaldehyde will likely focus on the development of highly selective and sustainable methods. Traditional synthetic routes often involve multiple steps with stoichiometric reagents, leading to significant waste generation. Modern approaches, however, are increasingly geared towards efficiency and environmental compatibility.

Key areas for development include:

Catalytic C-H Functionalization: Directing the selective introduction of the acetaldehyde (B116499) moiety onto a benzyloxy-nitrobenzene precursor through transition-metal catalysis would represent a significant step towards atom economy.

Biocatalysis: The use of enzymes, such as engineered oxidases or lyases, could offer a highly selective and environmentally benign route to the target molecule, operating under mild reaction conditions.

Renewable Feedstocks: Investigating the synthesis of the aromatic core from bio-based starting materials would align with the growing demand for sustainable chemical production.

The development of such routes would not only make the synthesis of this compound more efficient but also significantly reduce its environmental footprint.

Exploration of Photochemical and Electrochemical Reactivity

The nitro and aldehyde functionalities within this compound suggest a rich potential for photochemical and electrochemical transformations. The nitroaromatic group can undergo a variety of light-induced reactions, including reduction to the corresponding aniline (B41778) or participation in cyclization reactions. researchgate.net The aldehyde group is also photoactive and can be involved in Norrish-type reactions or photocycloadditions.

Future research could explore:

Intramolecular Photocyclization: Investigation into the possibility of light-induced cyclization between the nitro group (or its reduced form) and the acetaldehyde side chain could lead to the synthesis of novel heterocyclic scaffolds.

Photocatalytic Transformations: The use of photocatalysts could enable selective transformations of the aldehyde or nitro group under mild conditions, potentially offering access to a range of derivatives. rsc.org For instance, photocatalytic oxidation of the aldehyde to a carboxylic acid or reduction of the nitro group could be explored. rsc.org

Electrochemical Synthesis and Derivatization: Electrochemical methods could provide a reagent-free approach to selectively reduce the nitro group or oxidize the aldehyde. This would offer a high degree of control over the reaction and minimize waste.

The study of the photochemical and electrochemical reactivity of this compound could unlock new synthetic pathways and provide access to compounds with novel properties. nih.govscispace.com

Integration into Automated Synthesis and Flow Chemistry Platforms

The principles of automated synthesis and flow chemistry are revolutionizing the way molecules are prepared, offering enhanced control, safety, and efficiency. researchgate.netbeilstein-journals.orgscribd.com Integrating the synthesis of this compound and its derivatives into such platforms presents a significant opportunity.

Key aspects for consideration include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable rapid production, improved heat and mass transfer, and safer handling of potentially hazardous intermediates or reagents. rsc.org

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of the target compound and its derivatives. nih.gov

On-Demand Synthesis: Flow chemistry setups can be designed for the on-demand synthesis of specific derivatives, allowing for the rapid generation of compound libraries for screening purposes. nih.gov

The application of automated and flow technologies would accelerate the exploration of the chemical space around this compound and facilitate its use in various research and development endeavors.

Design and Synthesis of Derivatives with Tunable Chemical Properties

The structure of this compound offers multiple points for modification, allowing for the design and synthesis of a wide array of derivatives with tunable chemical properties.

Potential modifications and their expected impact are summarized in the table below:

| Modification Site | Potential Modification | Anticipated Effect on Chemical Properties |

| Benzyloxy Group | Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | Altering the electronic properties and steric hindrance of the protecting group, potentially influencing reactivity and solubility. |

| Nitro Group | Reduction to an amine, conversion to other functional groups (e.g., azide, halogen) | Dramatically changing the electronic nature of the aromatic ring and introducing new reactive handles for further functionalization. |

| Acetaldehyde Moiety | Oxidation to a carboxylic acid, reduction to an alcohol, conversion to an imine or oxime | Providing access to a diverse range of functional groups with different chemical reactivities and potential biological activities. |

| Aromatic Ring | Introduction of additional substituents | Fine-tuning the steric and electronic properties of the core structure. |

The systematic synthesis and characterization of such derivatives would create a library of compounds with a spectrum of properties, enabling the exploration of their potential in various applications.

Interdisciplinary Research Potential

The structural features of this compound and its potential derivatives make it an interesting candidate for interdisciplinary research, particularly in the fields of chemical biology and materials science.

Chemical Probes: The aldehyde functionality can be used as a reactive handle to attach fluorescent dyes, affinity tags, or other reporter groups. beilstein-journals.orgeubopen.org This would allow for the development of chemical probes to study biological processes or to identify protein targets. The nitro group can also serve as a "caged" group, which can be photochemically cleaved to release a bioactive molecule or to activate a probe at a specific time and location.

Building Blocks for Materials Science: The rigid aromatic core and the reactive functional groups of this compound make it a potential building block for the synthesis of novel organic materials. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties. The nitro group, in particular, could impart interesting photophysical or redox properties to the resulting materials.

The exploration of these interdisciplinary applications could lead to the development of new tools for biological research and novel materials with advanced functionalities.

Conclusion and Research Outlook

Summary of Key Academic Advancements and Contributions

A summary of key academic advancements and contributions for 3-Benzyloxy-6-nitrophenylacetaldehyde cannot be compiled due to the absence of dedicated research articles and studies on this specific compound in the available scientific literature.

Perspectives on Future Research Trajectories and Broader Impact on Organic Synthesis

Meaningful perspectives on future research trajectories and the broader impact of this compound on organic synthesis cannot be formulated without existing foundational research. Any discussion on potential applications or future studies would be purely speculative and not grounded in scientific evidence.

Q & A

Q. Key Parameters Table

| Step | Reagents/Conditions | Yield Impact |

|---|---|---|

| Benzylation | NaH, THF, 0°C | High yield with fresh NaH |

| Nitration | HNO₃, H₂SO₄, 25°C | Excess acid reduces selectivity |

| Purification | Column chromatography (silica gel) | Purity >95% with gradient elution |

How can researchers address regioselectivity challenges during the nitration of 3-benzyloxyphenylacetaldehyde precursors?

Advanced Research Focus

Nitration of benzyloxy-substituted aromatics often leads to competing meta vs. para nitration. Steric and electronic effects dominate: the benzyloxy group is electron-donating, directing nitration to the para position. However, steric hindrance from the acetaldehyde side chain may shift selectivity. Computational modeling (DFT) can predict substituent effects, while experimental validation via HPLC or GC-MS monitors product ratios . Adjusting solvent polarity (e.g., acetic acid vs. sulfuric acid) can also modulate regioselectivity.

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Q. Methodological Guidance

- NMR : ¹H NMR identifies benzyloxy protons (δ 5.1–5.3 ppm) and nitro group deshielding effects. Contradictions in splitting patterns may arise from rotamers; variable-temperature NMR resolves this .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 314.1). Discrepancies in fragmentation require isotopic labeling (e.g., deuterated analogs) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or nitro group orientation .

How does the stability of this compound vary under different storage conditions?

Experimental Design

The compound is sensitive to light and moisture. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under argon. HPLC purity tracking reveals decomposition via nitro group reduction or benzyl ether cleavage. Long-term storage at 2–8°C in anhydrous DMSO is recommended .

What are the documented applications of this compound in natural product synthesis?

Advanced Applications

It serves as a key intermediate in benzofuran and lignan syntheses. For example, in cascades involving [3,3]-sigmatropic rearrangements, the nitro group facilitates subsequent reduction to amines for cyclization . A case study achieved 78% yield in synthesizing a benzofuran-derived natural product via Pd-catalyzed coupling .

How can researchers mitigate conflicting spectral data for nitro-substituted benzyloxy derivatives?

Data Contradiction Analysis

Contradictions often arise from tautomerism or polymorphism. Strategies include:

- Dynamic NMR : Resolves equilibrium between tautomers.

- IR Spectroscopy : Differentiates nitro (ν~1520 cm⁻¹) from nitrito isomers.

- Cross-Validation : Compare with synthesized analogs (e.g., 3-Benzyloxy-5-nitrophenylacetaldehyde) .

What strategies optimize the reaction yield in multi-step syntheses involving this compound?

Q. Methodological Optimization

- Stepwise Monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion (e.g., 85–90% for nitration).

- Catalyst Screening : Palladium on carbon vs. Raney nickel for hydrogenolysis of benzyl groups .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.